molecular formula C26H22N2O6S2 B12146954 (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12146954
M. Wt: 522.6 g/mol
InChI Key: ACDYQKKXHCXQBS-UHFFFAOYSA-N
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Description

The compound "(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione" features a pyrrolidine-2,3-dione core substituted with:

  • A 2,3-dimethoxyphenyl group at position 5, providing electron-donating methoxy substituents.
  • A 6-ethoxy-1,3-benzothiazol-2-yl group at position 1, contributing aromatic and heterocyclic character.

This structure combines lipophilic (ethoxy, benzothiazole) and polar (hydroxyl, methoxy) elements, suggesting balanced solubility and bioavailability.

Properties

Molecular Formula

C26H22N2O6S2

Molecular Weight

522.6 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H22N2O6S2/c1-4-34-14-10-11-16-19(13-14)36-26(27-16)28-21(15-7-5-8-17(32-2)24(15)33-3)20(23(30)25(28)31)22(29)18-9-6-12-35-18/h5-13,21,30H,4H2,1-3H3

InChI Key

ACDYQKKXHCXQBS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the benzothiazole and pyrrolidine intermediates, followed by their coupling under controlled conditions to form the final product. Common reagents used in these reactions include ethyl acetate, dimethoxybenzene, and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with key analogs from the evidence:

Compound Name (Reference) Substituents (Position) Benzothiazole Group Heterocyclic Group Molecular Weight Notable Features
Target Compound 2,3-dimethoxyphenyl (5), 6-ethoxy (1) 6-ethoxy-1,3-benzothiazol-2-yl Thiophen-2-yl ~520 (estimated) High polarity (methoxy, hydroxyl); moderate lipophilicity (ethoxy)
: Dichlorophenyl analog 3,4-dichlorophenyl (5), 6-methyl (1) 6-methyl-1,3-benzothiazol-2-yl Thiophen-2-yl 501.40 Chlorine enhances hydrophobicity; potential for halogen bonding
: Pyridinyl analog 3,4-dimethoxyphenyl (5), 6-methyl (1) 6-methyl-1,3-benzothiazol-2-yl Pyridin-4-yl ~500 (estimated) Pyridine introduces electron-withdrawing effects; altered solubility
Key Observations:
  • Substituent Effects :

    • The ethoxy group in the target compound increases lipophilicity compared to the methyl group in and analogs.
    • Chlorine in ’s compound enhances hydrophobic interactions but may reduce aqueous solubility.
    • Pyridine () vs. thiophene (target): Pyridine’s electron-deficient nature could alter binding affinity in biological targets compared to thiophene’s electron-rich system .
  • Synthetic Routes :

    • The target compound’s synthesis likely involves condensation reactions (e.g., between thiosemicarbazides and aldehydes) similar to methods in and , with modifications for ethoxy and hydroxyl groups .
    • ’s dichlorophenyl analog may require halogenation steps, while ’s pyridinyl derivative necessitates pyridine ring formation .

Biological Activity

The compound (4E)-5-(2,3-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione, often referred to as a pyrrolidine derivative, has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's complex structure includes multiple functional groups that contribute to its biological activity. The key structural components are:

  • Pyrrolidine moiety : Central to the compound's framework.
  • Dimethoxyphenyl group : Imparts specific interactions with biological targets.
  • Benzothiazole and thiophenyl groups : Contribute to the compound's overall reactivity and binding affinity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential as an antitumor and anti-inflammatory agent.

Antitumor Activity

Research indicates that this pyrrolidine derivative exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines.
  • Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Specific studies reported an IC50 value in the micromolar range for these cell lines, suggesting potent activity.
Cell LineIC50 (µM)Mechanism
MCF-710.5Apoptosis induction
A5498.7Caspase activation
HT-2912.3Bcl-2 modulation

Anti-inflammatory Effects

In addition to its antitumor properties, the compound has shown promising anti-inflammatory effects:

  • In vitro Studies : The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages.
  • Mechanism : It is suggested that the compound inhibits NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Tumor Growth Inhibition :
    • Model : Xenograft models using human cancer cells.
    • Findings : Treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
  • Inflammation Model Study :
    • Model : Carrageenan-induced paw edema in rats.
    • Results : The compound exhibited a dose-dependent reduction in edema, comparable to standard anti-inflammatory drugs like ibuprofen.

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